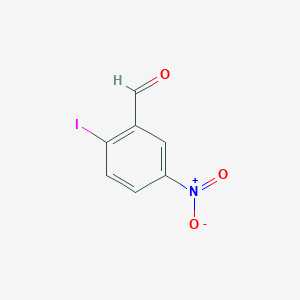
2-Iodo-5-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H4INO3 It is characterized by the presence of both iodine and nitro functional groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-nitrobenzaldehyde typically involves the iodination of 5-nitrobenzaldehyde. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or a halogen carrier like iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The iodine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-Iodo-5-nitrobenzoic acid.
Reduction: 2-Iodo-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
2-Iodo-5-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of Schiff bases.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Iodo-5-nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The iodine atom can participate in various substitution reactions, facilitating the formation of new chemical bonds. The compound’s biological activity may be attributed to its ability to interact with cellular targets, disrupting normal cellular functions.
類似化合物との比較
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a hydroxyl group instead of iodine.
4-Iodo-5-nitrobenzaldehyde: Iodine and nitro groups are positioned differently on the benzaldehyde ring.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy and hydroxyl group instead of iodine and nitro groups.
Uniqueness: 2-Iodo-5-nitrobenzaldehyde is unique due to the presence of both iodine and nitro groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.
特性
分子式 |
C7H4INO3 |
|---|---|
分子量 |
277.02 g/mol |
IUPAC名 |
2-iodo-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4INO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H |
InChIキー |
AKDLECROANCSTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















